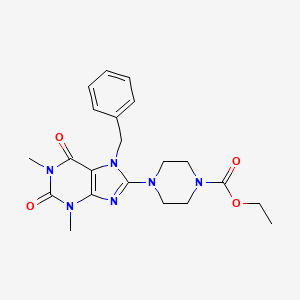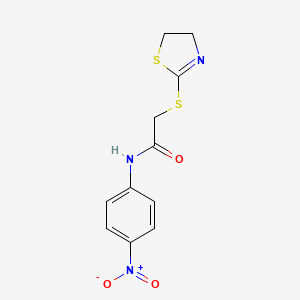![molecular formula C21H20N5O3S- B10868306 2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[3-(2-oxopyrrolidin-1-yl)propyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10868306.png)
2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[3-(2-oxopyrrolidin-1-yl)propyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex organic compound featuring a benzothiazole moiety, a pyrazolopyridine core, and a pyrrolidinone substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The pyrazolopyridine core is then constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The pyrazolopyridine core may contribute to the compound’s binding affinity and specificity, while the pyrrolidinone substituent can enhance its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog with a benzothiazole ring.
2-Aminobenzothiazole: Contains an amino group, offering different reactivity and applications.
Benzothiazole-2-acetonitrile: Features a nitrile group, used in different synthetic applications.
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is unique due to its complex structure, combining multiple functional groups and heterocyclic rings.
Properties
Molecular Formula |
C21H20N5O3S- |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C21H21N5O3S/c1-13-19-15(12-18(28)25(13)11-5-10-24-9-4-8-17(24)27)23-26(20(19)29)21-22-14-6-2-3-7-16(14)30-21/h2-3,6-7,12,28H,4-5,8-11H2,1H3/p-1 |
InChI Key |
WXIVRVJMXWKSEN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCCN5CCCC5=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide](/img/structure/B10868229.png)
![(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868232.png)

![Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10868271.png)
![2-Chloro-N'~1~-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]benzohydrazide](/img/structure/B10868272.png)

![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10868282.png)
![N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10868285.png)
![11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868287.png)
![2-(2-Phenylquinolin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10868291.png)
![10-(4-chlorobenzoyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868294.png)
![10-(2-furoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868298.png)
![5-(3,3-diphenylpropyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868299.png)
![2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide](/img/structure/B10868305.png)
